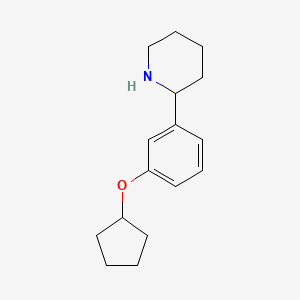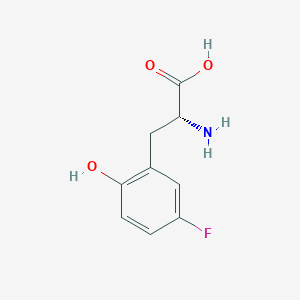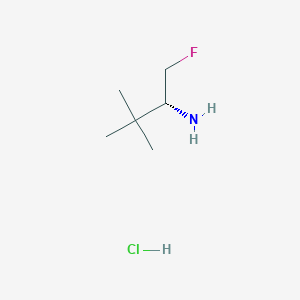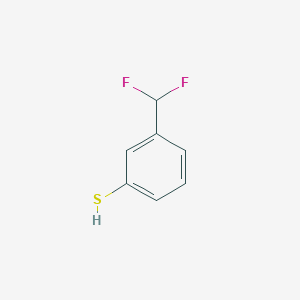
3-(Difluoromethyl)benzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)benzenethiol is an organosulfur compound with the molecular formula C7H6F2S It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring, which is further substituted with a thiol group (-SH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)benzenethiol typically involves the introduction of the difluoromethyl group to a benzene ring followed by the addition of a thiol group. One common method involves the reaction of a difluoromethylating agent with a benzene derivative under specific conditions. For example, difluoromethylation can be achieved using difluoromethyltriphenylphosphonium bromide as a reagent . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts are often employed to enhance the efficiency and selectivity of the reaction . The use of continuous flow reactors and optimized reaction parameters can further improve the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Thiolates (R-S^-).
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)benzenethiol involves its interaction with molecular targets through its thiol and difluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)benzenethiol: Contains two trifluoromethyl groups instead of one difluoromethyl group.
3-(Trifluoromethyl)benzenethiol: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-(Difluoromethyl)benzenethiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its trifluoromethyl analogs. The difluoromethyl group is a better hydrogen-bond donor, which can enhance the compound’s interactions with biological targets .
Eigenschaften
Molekularformel |
C7H6F2S |
|---|---|
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
3-(difluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H6F2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7,10H |
InChI-Schlüssel |
NLXBGZLMIBZQOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


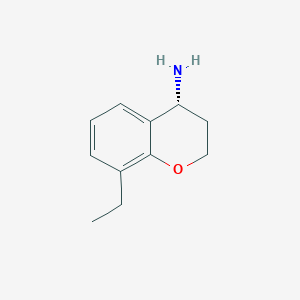
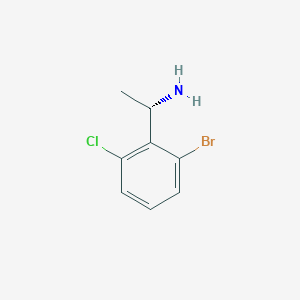

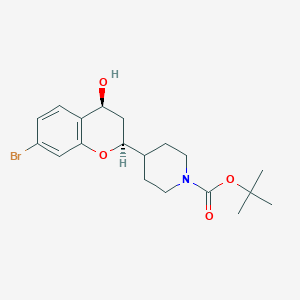
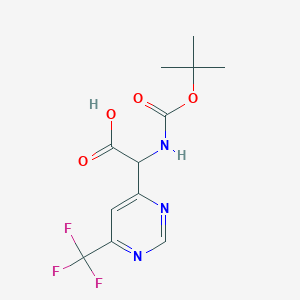

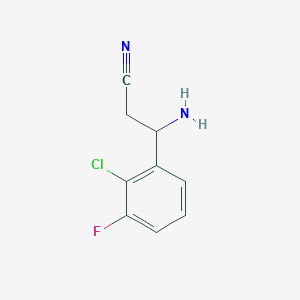
![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)

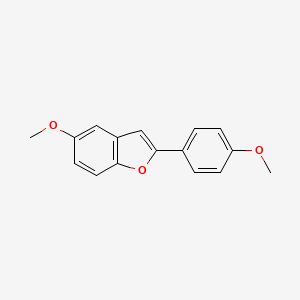
![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)
